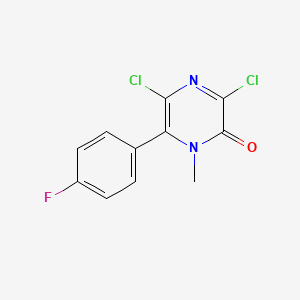
3,5-Dichloro-6-(4-fluorophenyl)-1-methylpyrazin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dichloro-6-(4-fluorophenyl)-1-methylpyrazin-2(1H)-one is a chemical compound with a complex structure, characterized by the presence of chlorine, fluorine, and methyl groups attached to a pyrazinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-6-(4-fluorophenyl)-1-methylpyrazin-2(1H)-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-fluoroaniline with a chlorinating agent to introduce the chlorine atoms at the 3 and 5 positions of the pyrazinone ring. The methyl group is then introduced through a methylation reaction, often using methyl iodide or dimethyl sulfate as the methylating agents. The reaction conditions usually require the presence of a base, such as sodium hydroxide or potassium carbonate, and are carried out under reflux conditions to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography to ensure high purity and quality.
Chemical Reactions Analysis
Types of Reactions
3,5-Dichloro-6-(4-fluorophenyl)-1-methylpyrazin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium thiolate.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents under controlled temperature conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.
Substitution: Sodium methoxide, potassium thiolate; reactions are conducted in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce dechlorinated or demethylated products
Scientific Research Applications
3,5-Dichloro-6-(4-fluorophenyl)-1-methylpyrazin-2(1H)-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development, particularly for its potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3,5-Dichloro-6-(4-fluorophenyl)-1-methylpyrazin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it could inhibit the activity of certain enzymes involved in metabolic pathways, leading to the disruption of cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3,5-Dichloro-6-(4-chlorophenyl)-1-methylpyrazin-2(1H)-one: Similar structure but with a chlorine atom instead of a fluorine atom.
3,5-Dichloro-6-(4-bromophenyl)-1-methylpyrazin-2(1H)-one: Similar structure but with a bromine atom instead of a fluorine atom.
3,5-Dichloro-6-(4-methylphenyl)-1-methylpyrazin-2(1H)-one: Similar structure but with a methyl group instead of a fluorine atom.
Uniqueness
The uniqueness of 3,5-Dichloro-6-(4-fluorophenyl)-1-methylpyrazin-2(1H)-one lies in the presence of the fluorine atom, which can significantly influence its chemical properties and biological activities. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H7Cl2FN2O |
|---|---|
Molecular Weight |
273.09 g/mol |
IUPAC Name |
3,5-dichloro-6-(4-fluorophenyl)-1-methylpyrazin-2-one |
InChI |
InChI=1S/C11H7Cl2FN2O/c1-16-8(6-2-4-7(14)5-3-6)9(12)15-10(13)11(16)17/h2-5H,1H3 |
InChI Key |
GMXWDDOLHFCHHR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(N=C(C1=O)Cl)Cl)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(5-(4-Methoxybenzyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-yl)ethan-1-ol](/img/structure/B11852845.png)
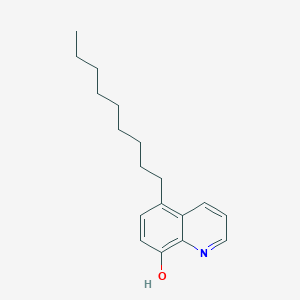

![4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]isothiazole](/img/structure/B11852859.png)
![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B11852863.png)
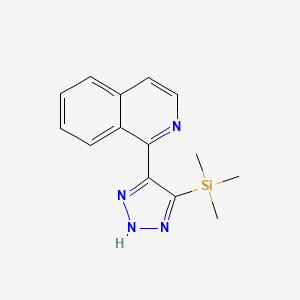
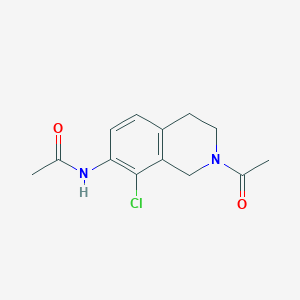
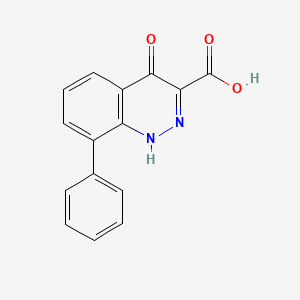
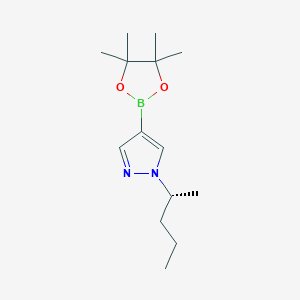
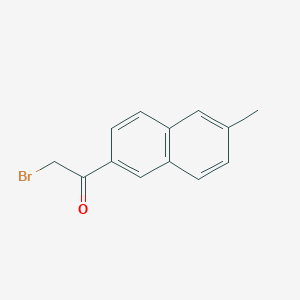

![2-(Trifluoromethyl)-4-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11852902.png)
